Cas no 97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole)

1-Isopropyl-4-nitro-1H-pyrazole structure
97421-21-1 structure
Produktname:1-Isopropyl-4-nitro-1H-pyrazole
CAS-Nr.:97421-21-1
MF:C6H9N3O2
MW:155.154560804367
MDL:MFCD10001542
CID:1038349
PubChem ID:13469824

1-Isopropyl-4-nitro-1H-pyrazole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Isopropyl-4-nitro-1H-pyrazole
    • 4-nitro-1-propan-2-ylpyrazole
    • 1H-Pyrazole, 1-(1-methylethyl)-4-nitro-
    • 4-nitro-1-(propan-2-yl)-1H-pyrazole
    • 1-(methylethyl)-4-nitropyrazole
    • 1-isopropyl-4-nitro-1 H-pyrazole
    • SBB026429
    • STK353357
    • KM3443
    • ST45134935
    • V9887
    • 1-(1-Methylethyl)-4-nitro-1H-pyrazole (ACI)
    • 1-Isopropyl-4-nitropyrazole
    • EN300-232002
    • MFCD10001542
    • SY060247
    • AKOS015922473
    • DTXSID90541639
    • SCHEMBL574383
    • AKOS005168799
    • DB-363689
    • 97421-21-1
    • 1-isopropyl-4-nitro-pyrazole
    • CS-0124104
    • AS-30092
    • XDA42121
    • CBSSFOTWGVIHFX-UHFFFAOYSA-N
    • AB91867
    • MDL: MFCD10001542
    • Inchi: 1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3
    • InChI-Schlüssel: CBSSFOTWGVIHFX-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1=CN(C(C)C)N=C1)=O

Berechnete Eigenschaften

  • Genaue Masse: 155.06900
  • Monoisotopenmasse: 155.069476538g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 154
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topologische Polaroberfläche: 63.6

Experimentelle Eigenschaften

  • Siedepunkt: 248.8±13.0℃ at 760 mmHg
  • PSA: 63.64000
  • LogP: 1.89540

1-Isopropyl-4-nitro-1H-pyrazole Sicherheitsinformationen

1-Isopropyl-4-nitro-1H-pyrazole Zolldaten

  • HS-CODE:2933199090
  • Zolldaten:

    China Zollkodex:

    2933199090

    Übersicht:

    29331999090. Andere strukturell nicht fusionierte Pyrazolringverbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    29331999090. andere Verbindungen, die einen nicht gebundenen Pyrazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

1-Isopropyl-4-nitro-1H-pyrazole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194744-250mg
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 98%
250mg
¥57.00 2024-04-23
Chemenu
CM188210-10g
1-Isopropyl-4-nitro-1H-pyrazole
97421-21-1 95+%
10g
$352 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194744-10g
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 98%
10g
¥1100.00 2024-04-23
eNovation Chemicals LLC
D767569-25g
1H-Pyrazole, 1-(1-methylethyl)-4-nitro-
97421-21-1 95%
25g
$275 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194744-100mg
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 98%
100mg
¥60 2023-04-12
Enamine
EN300-232002-2.5g
4-nitro-1-(propan-2-yl)-1H-pyrazole
97421-21-1 95%
2.5g
$198.0 2024-06-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I90280-25g
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 97%
25g
¥3610.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I90280-2g
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 97%
2g
¥920.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I90280-100mg
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 97%
100mg
¥220.0 2022-04-27
Apollo Scientific
OR962808-5g
1-Isopropyl-4-nitro-1H-pyrazole
97421-21-1 98%
5g
£183.00 2025-02-21

1-Isopropyl-4-nitro-1H-pyrazole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 50 °C; 30 min, 50 °C
Referenz
Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease
, China, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 70 °C
1.2 Reagents: Water
Referenz
Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation
, China, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Potassium nitrate Solvents: Water ;  0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
Referenz
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, rt → 60 °C
Referenz
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Potassium nitrate Solvents: Water ;  0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
1.2 Reagents: Water ;  cooled
Referenz
Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 70 °C; 2 h, 70 °C
1.2 Reagents: Water ;  rt
Referenz
Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 70 °C
Referenz
Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Referenz
Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 3 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referenz
Preparation of nitrogenated aromatic heterocyclic compounds as FGFR (fibroblast growth factor receptor) inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ;  3 min, rt; 16 h, rt
Referenz
Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 60 °C; 3 h, 60 °C
1.2 Reagents: Water ;  cooled
Referenz
Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  3 h, 40 °C
Referenz
Heterocyclic compound having inhibitory effect on motor neuron cell degeneration
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  12 h, rt
Referenz
Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Diisopropyl azodicarboxylate ;  12 h, rt
Referenz
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  overnight, 0 °C
Referenz
Benzofuran-pyrazole amines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 50 °C
Referenz
Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines
Zhang, Yanmin; Chen, Yadong; Zhang, Danfeng; Wang, Lu; Lu, Tao; et al, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 25 °C
1.2 12 h, 25 °C
Referenz
Bicyclic lactams as RIP1 kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, cooled
1.2 3 h, reflux
Referenz
Preparation of pyrrolo/pyrazolopyrimidine derivatives as LRRK2 inhibitors
, World Intellectual Property Organization, , ,

1-Isopropyl-4-nitro-1H-pyrazole Raw materials

1-Isopropyl-4-nitro-1H-pyrazole Preparation Products

1-Isopropyl-4-nitro-1H-pyrazole Verwandte Literatur

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